molecular formula C13H19N3O B7514243 N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide

N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide

Cat. No. B7514243
M. Wt: 233.31 g/mol
InChI Key: HJSCLGNKNHYGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide, also known as NDMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NDMA is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and learning and memory processes in the brain.

Scientific Research Applications

N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. This compound is commonly used to induce excitotoxicity, a process in which excessive activation of the NMDA receptor leads to neuronal damage and death. This model has been used to study the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
This compound has also been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory processes. This compound has been shown to enhance long-term potentiation (LTP), a process that is thought to underlie learning and memory. This compound has also been used to study the mechanisms of drug addiction and withdrawal, as the NMDA receptor has been implicated in these processes.

Mechanism of Action

N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide acts as a potent antagonist of the NMDA receptor, binding to the receptor and preventing the activation of ion channels. This leads to a decrease in calcium influx and a reduction in synaptic plasticity. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and opioid systems.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory processes. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and opioid systems. This compound has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in drug addiction and withdrawal.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is a potent and specific antagonist of the NMDA receptor, making it a valuable tool for studying the role of the receptor in various physiological and pathological processes. This compound is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
However, this compound has some limitations as a research tool. This compound is a potent neurotoxin, and its use requires careful handling and disposal. This compound can also be expensive to synthesize, which may limit its availability for some research groups.

Future Directions

There are many possible future directions for N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide research. One area of interest is the development of new compounds that can selectively target different subtypes of the NMDA receptor. This could lead to the development of new drugs for the treatment of neurodegenerative diseases, as well as for the management of pain and addiction.
Another area of interest is the development of new methods for studying the role of the NMDA receptor in vivo. This could include the development of new imaging techniques that can visualize the activity of the receptor in real-time, as well as the development of new animal models that can mimic the pathogenesis of neurodegenerative diseases.
In conclusion, this compound is a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. This compound has been extensively studied for its potential applications in scientific research, and there are many possible future directions for this compound research. However, careful handling and disposal of this compound are required due to its potent neurotoxicity.

Synthesis Methods

N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide can be synthesized by reacting 2-(dimethylamino)phenylacetonitrile with pyrrolidine-1-carboxylic acid in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using column chromatography to obtain pure this compound.

properties

IUPAC Name

N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15(2)12-8-4-3-7-11(12)14-13(17)16-9-5-6-10-16/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSCLGNKNHYGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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